molecular formula C10H12N2O4 B1293654 N-(4-Ethoxy-2-nitrophenyl)acetamide CAS No. 885-81-4

N-(4-Ethoxy-2-nitrophenyl)acetamide

Cat. No.: B1293654
CAS No.: 885-81-4
M. Wt: 224.21 g/mol
InChI Key: OWIVDQQSRJCDPQ-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a closely related compound, is crucial in the green synthesis of azo disperse dyes. This process involves the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, highlighting the importance of such compounds in eco-friendly dye production processes (Zhang, 2008).

Study of Solvatochromism

Research into the solvatochromism of heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide reveals their complex interactions with solvents. These compounds can form complexes stabilized by bifurcate hydrogen bonds, influencing their spectroscopic properties and potential applications in chemical sensors (Krivoruchka et al., 2004).

Applications in Liver Disease Diagnosis

N-(4-([1-13C]Ethoxy)phenyl)acetamide, a derivative, has been synthesized for use in breath tests to diagnose liver diseases. This highlights the potential of such compounds in non-invasive medical diagnostics (Kurumaya et al., 1988).

Exploration in Traditional Chinese Medicine

Derivatives of N-acetyldopamine, which include compounds similar to N-(4-Ethoxy-2-nitrophenyl)acetamide, have been isolated from traditional Chinese medicine sources. These compounds show potential in treating various conditions, such as soreness of the throat and itching (Yang et al., 2015).

Anticancer and Analgesic Activities

2-(Substituted phenoxy) Acetamide derivatives, related to this compound, exhibit promising anticancer, anti-inflammatory, and analgesic activities. These derivatives, especially those with halogenated aromatic rings, show potential as therapeutic agents (Rani et al., 2014).

Chemical Structure and Properties

Studies on compounds like 2-Chloro-N-(3-methylphenyl)acetamide provide insights into the molecular structure and hydrogen bonding patterns of acetamide derivatives. Understanding these properties is vital for the development of materials with specific optical and electronic characteristics (Gowda et al., 2007).

Safety and Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling N-(4-Ethoxy-2-nitrophenyl)acetamide . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, all sources of ignition should be removed, and the area should be ventilated .

Mechanism of Action

Target of Action

N-(4-Ethoxy-2-nitrophenyl)acetamide is a chemical compound with the formula C10H12N2O4

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas for future investigation.

Properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIVDQQSRJCDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061263
Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-81-4
Record name N-(4-Ethoxy-2-nitrophenyl)acetamide
Source CAS Common Chemistry
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Record name N-(4-Ethoxy-2-nitrophenyl)acetamide
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Record name p-Acetophenetide, 2'-nitro-
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Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Record name Acetamide, N-(4-ethoxy-2-nitrophenyl)-
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Record name N-(4-ethoxy-2-nitrophenyl)acetamide
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Record name N-(4-Ethoxy-2-nitrophenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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